2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
2-Chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic small-molecule compound featuring a benzamide backbone substituted with chlorine and fluorine at the 2- and 6-positions of the benzene ring. The amide nitrogen is linked to an ethyl group bearing a 1,3-thiazole ring substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2OS/c1-11-16(26-19(24-11)12-4-2-5-13(21)10-12)8-9-23-18(25)17-14(20)6-3-7-15(17)22/h2-7,10H,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDICJKLWMXYDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: benzamide cores , fluorinated aromatic systems , and thiazole heterocycles . Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
†Calculated based on formula C₁₉H₁₄ClF₂N₂OS.
Key Findings:
Fluorination Patterns: The target compound’s 2-chloro-6-fluoro substitution on the benzamide ring contrasts with Etobenzanid’s 2,3-dichloro substitution . Diflufenican uses a 2,4-difluorophenyl group paired with a trifluoromethyl-phenoxy moiety, suggesting that fluorine placement significantly influences herbicidal activity .
Heterocyclic Influence :
- The 1,3-thiazole ring in the target compound differs from the benzothiazole in the 3,4-dimethoxy analog . Thiazole rings are smaller and more electron-deficient, which may enhance interactions with enzymatic metal centers or π-stacking in biological targets.
Amide Linker Modifications :
- The ethyl linker in the target compound provides flexibility compared to rigid pyridine (e.g., Diflufenican ) or pyrimidine systems . This could impact conformational adaptability during receptor binding.
Biological Activity
The compound 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is with a molecular weight of approximately 475.83 g/mol. The compound features a benzamide structure with various substituents, including chlorine and fluorine atoms, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide have shown promising results against Mycobacterium tuberculosis, with some exhibiting 50% inhibitory concentrations (IC50) as low as 1.35 μM .
The proposed mechanism of action for thiazole-containing compounds includes interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of halogen atoms (chlorine and fluorine) in the structure may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.
Cytotoxicity Studies
In vitro cytotoxicity assays on human embryonic kidney (HEK-293) cells have demonstrated that several derivatives of thiazole-based compounds are non-toxic at concentrations effective against M. tuberculosis . This suggests a favorable safety profile for further development.
Case Studies
- Anti-Tubercular Activity : A study synthesized a series of benzamide derivatives and evaluated their anti-tubercular effects. Among them, compounds structurally related to 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
- Structural Activity Relationship (SAR) : Research has demonstrated that modifications in the thiazole ring and the benzamide moiety can significantly affect the biological activity of these compounds. For example, variations in the substitution pattern on the thiazole ring can lead to increased potency against specific bacterial strains .
In Silico Studies
Computational studies have provided insights into the binding interactions between the compound and target enzymes involved in bacterial metabolism. Molecular docking studies suggest that 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has favorable binding affinities for key targets in M. tuberculosis .
Data Summary
| Biological Activity | IC50 (μM) | Target Pathogen | Cytotoxicity |
|---|---|---|---|
| Anti-tubercular | 1.35 - 2.18 | Mycobacterium tuberculosis | Non-toxic (HEK-293 cells) |
| Cytotoxicity | N/A | N/A | Safe at therapeutic doses |
Q & A
Q. What are the standard synthetic routes for 2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Preparation of the thiazole core via Hantzsch thiazole synthesis, using 3-fluorophenyl-substituted precursors and thiourea derivatives under reflux in ethanol .
- Step 2 : Alkylation of the thiazole-ethylamine intermediate with 2-chloro-6-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
- Characterization : Intermediates are validated via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., 1680–1700 cm for amide C=O stretch). Final purity is confirmed by HPLC (>95%) .
Q. How is the compound structurally distinguished from analogs like 2-chloro-6-fluorobenzamide or thiazole derivatives?
- Methodological Answer : Key structural features include:
- Thiazole substituents : The 3-fluorophenyl and 4-methyl groups on the thiazole ring, confirmed by -NMR (e.g., C-F coupling at ~160 ppm) and mass spectrometry (e.g., [M+H] at m/z 433.9) .
- Amide linkage : Distinctive NOESY correlations between the benzamide’s NH and the ethyl-thiazole moiety . Comparative X-ray crystallography (e.g., bond angles in the thiazole ring) further differentiates it from simpler benzamides .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 ratio of thiazole-ethylamine to benzoyl chloride).
- Response Metrics : Yield (GC-MS), purity (HPLC), and byproduct formation (e.g., hydrolysis products detected at m/z 396.3).
- Optimal Conditions : 80°C in DMF with 1:1.1 stoichiometry achieves >85% yield and <5% impurities .
Q. How to resolve contradictions in biological activity data (e.g., conflicting IC values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine as a positive inhibitor).
- Data Normalization : Account for batch-to-batch compound variability via parallel LC-MS purity checks.
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to validate direct binding to targets (e.g., PFOR enzyme) and rule off-target effects .
Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide’s para-position to reduce CYP450-mediated oxidation .
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to improve oral bioavailability, with hydrolysis monitored in simulated gastric fluid (pH 1.2) .
Q. How to design a robust SAR (Structure-Activity Relationship) study for thiazole-ethylbenzamide analogs?
- Methodological Answer :
- Variable Substituents : Systematically modify the thiazole’s 3-fluorophenyl (e.g., Cl, Br, CF) and benzamide’s chloro/fluoro positions.
- Activity Profiling : Test analogs against a panel of 10+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- Computational Modeling : Dock analogs into target active sites (e.g., AutoDock Vina) to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
